molecular formula C7H12N2O B1319104 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol CAS No. 192661-38-4

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B1319104
CAS No.: 192661-38-4
M. Wt: 140.18 g/mol
InChI Key: ZICNHHFTLCVQCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with propanal in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison: 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .

Biological Activity

3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C6H10N2O\text{C}_6\text{H}_{10}\text{N}_2\text{O}

This molecular formula indicates the presence of a pyrazole ring, which is known for its diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • CBP/p300 Inhibition : Recent studies indicate that compounds similar to this compound can inhibit the CBP/p300 acetyltransferases, which are involved in gene regulation and have been implicated in cancer progression . This inhibition may lead to reduced transcriptional activity associated with oncogenes.

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazole derivatives, including this compound. A notable study demonstrated that pyrazole derivatives exhibit selective cytotoxicity against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
A549 (lung cancer)10.5
MCF7 (breast cancer)12.0
HeLa (cervical cancer)8.0

The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase, potentially through modulation of signaling pathways such as p53 and MAPK .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have shown antifungal activity. For example, studies indicate that certain pyrazole-based compounds can inhibit the growth of fungal strains such as Aspergillus niger and Candida albicans with inhibition zones ranging from 12 to 16 mm . This suggests a broad spectrum of activity against pathogenic fungi.

Enzyme Inhibition

Research has also highlighted the enzyme inhibition capabilities of pyrazole derivatives. For instance, the compound was evaluated for its ability to inhibit alpha-amylase, an enzyme crucial for carbohydrate metabolism. The results indicated significant inhibition with an IC50 value lower than that of acarbose, a standard alpha-amylase inhibitor .

Case Studies

  • Study on Anticancer Activity : A study conducted on A549 lung adenocarcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized MTT assays to quantify cytotoxicity and found that at concentrations above 10 µM, significant apoptosis was observed .
  • Fungal Inhibition Study : Another research project involved testing various pyrazole derivatives against fungal pathogens. The study concluded that compounds with structural similarities to this compound exhibited promising antifungal properties, demonstrating potential for therapeutic applications in treating fungal infections .

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICNHHFTLCVQCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10596383
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192661-38-4
Record name 1-Methyl-1H-pyrazole-4-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192661-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10596383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled solution of ethyl 3-(1-methyl-1H-pyrazol-4-yl)propionate (1.05 g) in tetrahydrofuran (10 ml) was added lithium aluminum hydride (0.22 g) under nitrogen atmosphere After the mixture was stirred for 30 minutes, water and 15% sodium hydroxide aqueous solution were added successively to the mixture. The resulting precipitates were filtered off through Celite® pad and the filtrate was extracted with ethyl acetate. The organic layer was washed with water, dried over magnesium sulfate and concentrated under reduced pressure to give 3-(1-methyl-1H-pyrazol-4-yl)-1-propanol.
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